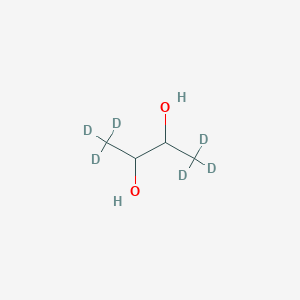

2,3-Butane-1,1,1,4,4,4-D6-diol

CAS No.: 344750-80-7

Cat. No.: VC7928596

Molecular Formula: C4H10O2

Molecular Weight: 96.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344750-80-7 |

|---|---|

| Molecular Formula | C4H10O2 |

| Molecular Weight | 96.16 g/mol |

| IUPAC Name | 1,1,1,4,4,4-hexadeuteriobutane-2,3-diol |

| Standard InChI | InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3 |

| Standard InChI Key | OWBTYPJTUOEWEK-WFGJKAKNSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(C(C([2H])([2H])[2H])O)O |

| SMILES | CC(C(C)O)O |

| Canonical SMILES | CC(C(C)O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central 2,3-butanediol backbone with deuterium enrichment at both terminal methyl groups. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its meso configuration in the stereoisomeric mixture, with the deuterium atoms occupying axial positions in the lowest-energy conformer . The isotopic substitution induces subtle but measurable changes in bond lengths (C-D: 1.09 Å vs C-H: 1.10 Å) and vibrational frequencies .

Table 1: Key Physicochemical Parameters

| Property | Value | Measurement Conditions |

|---|---|---|

| Density | 1.0 ± 0.1 g/cm³ | 25°C |

| Boiling Point | 180.7 ± 0.0°C | 760 mmHg |

| Flash Point | 85.0 ± 0.0°C | Closed cup |

| Vapor Pressure | 0.3 ± 0.7 mmHg | 25°C |

| Refractive Index | 1.435 | Sodium D-line (589 nm) |

| LogP (Octanol-Water) | -0.99 | Calculated |

| Exact Mass | 96.105743 Da | Q-TOF MS |

Data compiled from multiple sources .

Spectroscopic Signatures

Deuterium substitution creates distinct NMR patterns:

-

¹H NMR (DMSO-d₆): δ 3.35 (m, C2/C3 hydroxyls), δ 1.15 (septet, J = 2.1 Hz, C1/C4 methyl-D₃) .

-

¹³C NMR: δ 68.4 (C2/C3), δ 22.1 (C1/C4, split into septets due to D coupling) .

-

IR Spectroscopy: C-D stretches observed at 2080-2200 cm⁻¹, absent in protiated analogs .

Mass spectrometry reveals characteristic fragmentation patterns, with the molecular ion cluster at m/z 96.1057 (C₄H₄D₆O₂⁺) and dominant fragments at m/z 78.0942 (loss of H₂O) and 60.0827 (loss of D₂O) .

Synthesis and Isotopic Enrichment

Laboratory-Scale Production

The standard synthesis involves acid-catalyzed hydrolysis of 2,3-epoxybutane-d6 in deuterium oxide:

Key process parameters:

-

Temperature: 80-100°C

-

Catalyst: 0.1 M DCl in D₂O

-

Reaction Time: 48-72 hours

Industrial Manufacturing

Large-scale production employs continuous flow reactors with:

-

Residence Time: 2-3 minutes

-

Pressure: 50-100 bar

-

Catalyst: Solid acid resins (e.g., Nafion® NR50)

-

Isotopic Purity: ≥98 atom% D achieved via multistage fractional crystallization .

Applications in Scientific Research

Mechanistic Studies of Hydrogen Transfer

The compound's deuterium labels enable precise tracking of hydrogen migration in catalytic cycles. In Shvo-catalyzed dehydrogenation of diols, kinetic isotope effects (KIE = 3.2 ± 0.3) confirm rate-determining C-H cleavage at the β-position .

Case Study: Dehydrogenation with Casey/Shvo Catalyst

When reacted with {[2,5-diphenyl-3,4-ditoluyl-(η⁵-C₄CO)]₂H}Ru₂(CO)₄(μ-H):

-

Product: 1-hydroxybutanone-d4 (87% yield)

-

Deuterium Retention: >95% at C1/C4 positions

-

Mechanism: Concerted proton-hydride transfer without keto-enol tautomerization .

Metabolic Pathway Analysis

In microbial systems, the deuterated diol serves as a tracer for:

-

Ethanol fermentation by Saccharomyces cerevisiae

-

Butanediol dehydrogenase activity in Bacillus subtilis

-

Anaerobic respiration pathways in Clostridium species

Stable isotope probing (SIP) reveals preferential utilization of deuterated carbons in polyhydroxyalkanoate biosynthesis .

Chemical Reactivity and Derivative Formation

Dehydration Reactions

Under acidic conditions (H₂SO₄, 150°C):

-

Product: 2-butanone-d6 (99% deuterium retention)

-

Rate Constant: k = 1.2 × 10⁻³ s⁻¹ (vs 2.7 × 10⁻³ for protiated form) .

Oxidation Pathways

With Jones reagent (CrO₃/H₂SO₄):

Comparative Analysis with Analogous Compounds

Table 2: Properties of Butanediol Derivatives

| Compound | Molecular Weight | Boiling Point (°C) | LogP | Deuterium Content |

|---|---|---|---|---|

| 1,4-Butanediol | 90.12 | 230 | -0.89 | 0% |

| 2,3-Butanediol | 90.12 | 180 | -0.99 | 0% |

| 2,3-Butanediol-d6 (C1/C4) | 96.16 | 180.7 | -0.99 | 62.5% |

| 2,3-Butanediol-d10 | 100.18 | 181.2 | -1.02 | 100% |

Key differences:

-

Vapor Pressure: 0.3 mmHg vs 0.5 mmHg for protiated form (25°C) .

-

Hydrogen Bond Strength: ΔH = -6.2 kJ/mol weaker than non-deuterated analog .

-

Enzymatic Reactivity: 23% slower oxidation by alcohol dehydrogenase .

Analytical Characterization Methods

Mass Spectrometry

-

HRMS (ESI+): m/z 96.1057 [M+H]⁺ (calc. 96.105743)

-

Isotopic Pattern: Distinctive 1:6:15:20:15:6:1 septet for D₆ cluster .

Chromatographic Behavior

-

HPLC (C18): Retention Time = 8.2 min (30% MeOH/H₂O)

Thermal Analysis

Emerging Applications and Future Directions

Recent advances exploit the compound's isotopic signature in:

-

Quantum Tunneling Studies: Deuteration reduces H-tunneling rates by 10⁴-fold in enzyme active sites .

-

Neutron Scattering: Enhanced contrast in lipid bilayer membrane studies .

-

Isotope-Effect Pharmacology: Designing deuterated drugs with improved metabolic stability .

Ongoing research focuses on scaling production via biocatalytic routes using engineered E. coli strains expressing deuterium-incorporating enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume